molecular formula C9H13N3OS B12490328 N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B12490328
M. Wt: 211.29 g/mol
InChI Key: XMRKEAHNUHOMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C9H13N3OS/c1-6-11-12-9(14-6)10-8(13)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12,13)

InChI Key

XMRKEAHNUHOMFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCCC2

solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with cyclopentanecarboxylic acid chloride in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide stands out due to its unique cyclopentanecarboxamide moiety, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its potential as a versatile scaffold for the development of new therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.